molecular formula C10H12INO2 B8803908 Methyl 2-amino-4-ethyl-5-iodobenzoate CAS No. 912575-12-3

Methyl 2-amino-4-ethyl-5-iodobenzoate

Cat. No.: B8803908
CAS No.: 912575-12-3
M. Wt: 305.11 g/mol
InChI Key: OIBPTMQZJAJFHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-ethyl-5-iodobenzoate (CAS 912575-12-3) is a specialist benzoate derivative supplied for research and development purposes. This compound, with the molecular formula C 10 H 12 INO 2 and a molecular weight of 305.11 g/mol, is characterized by the presence of both an ethyl and an iodine substituent on its benzene ring, alongside amine and methyl ester functional groups [ citation:1 ]. This specific arrangement makes it a valuable intermediate in synthetic organic chemistry. Its primary research application lies in its role as a chemical building block , particularly in metal-catalyzed cross-coupling reactions. The iodine atom is an excellent leaving group, allowing for the facile construction of more complex molecules through reactions such as the Suzuki-Miyaura coupling. The simultaneous presence of the amine and ester groups provides additional handles for further functionalization, enabling researchers to develop novel compounds for various fields, including medicinal chemistry and materials science. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

CAS No.

912575-12-3

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

methyl 2-amino-4-ethyl-5-iodobenzoate

InChI

InChI=1S/C10H12INO2/c1-3-6-4-9(12)7(5-8(6)11)10(13)14-2/h4-5H,3,12H2,1-2H3

InChI Key

OIBPTMQZJAJFHD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1I)C(=O)OC)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Key Properties

The following table summarizes critical differences between Methyl 2-amino-4-ethyl-5-iodobenzoate and its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Physical/Chemical Properties Reference
This compound* C₁₀H₁₂INO₂ 321.12 2-NH₂, 4-C₂H₅, 5-I, COOCH₃ High lipophilicity due to ethyl and iodine; amino group enhances solubility in polar solvents. -
Methyl 2-amino-4-chloro-5-iodobenzoate C₈H₇ClINO₂ 311.51 2-NH₂, 4-Cl, 5-I, COOCH₃ Chlorine (electron-withdrawing) increases acidity of NH₂; iodine enhances UV absorbance.
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 4-CH₂CH₂NH₂, COOCH₃ Lower molecular weight; chiral center influences biological activity.
4-Iodoaniline C₆H₆IN 219.02 4-I, NH₂ MP: 61–63°C; iodine stabilizes aromatic ring via resonance.

*Inferred properties based on analogs.

Substituent Effects

  • Ethyl vs. Chlorine: The ethyl group in the target compound is electron-donating, increasing steric bulk and lipophilicity compared to the electron-withdrawing chlorine in Methyl 2-amino-4-chloro-5-iodobenzoate. This difference may slow ester hydrolysis in the ethyl variant while enhancing membrane permeability .
  • Iodine Impact : Iodine’s polarizability and heavy-atom effect enhance intermolecular interactions (e.g., halogen bonding) and UV detectability, shared with 4-Iodoaniline .

Research Findings and Data Gaps

  • Physical Properties: Melting/boiling points for this compound are unreported; extrapolation from 4-Iodoaniline (mp 61–63°C) suggests a higher range due to increased molecular complexity .
  • Stability: The amino group may render the compound sensitive to oxidation, necessitating storage under inert conditions.

Preparation Methods

Reaction Mechanism and Optimization

In the first step, 2-methoxy-4-acetaminomethyl benzoate undergoes sulfonation with chlorosulfonic acid (ClSO₃H) at a 1:5–8 molar ratio for 6–9 hours, producing 2-methoxy-4-acetamino-5-sulfonylchloromethyl benzoate. The exothermic reaction requires temperature control below 40°C to prevent decomposition. Hydrolysis with aqueous NaOH (5%) yields the sulfonic acid intermediate.

The second step involves alkylation using diethyl sulfate (Et₂SO₄) and sodium sulfite (Na₂SO₃) under reflux conditions. A molar ratio of 1:4–6:2–3 (intermediate:Na₂SO₃:Et₂SO₄) ensures complete ethyl group incorporation. Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol/water (3:1). This method achieves 75% overall yield with 99.5% purity.

Critical Parameters

  • Chlorosulfonic Acid Stoichiometry : Excess ClSO₃H (5–8 eq.) drives sulfonation to completion but increases corrosion risks.

  • Alkylation Temperature : Reflux at 110–120°C maximizes ethyl group transfer while minimizing sulfone reduction.

  • Purification : Decolorization with activated carbon removes byproducts from incomplete alkylation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of iodinated benzoates, as demonstrated in the preparation of 7-iodobenzodiazepin-2,5-diones. Applied to this compound, this method reduces reaction times from hours to minutes.

Procedure and Conditions

Starting with 6-iodoisatoic anhydride, microwave irradiation at 130°C for 3 minutes in glacial acetic acid facilitates cyclocondensation with ethyl glycinate hydrochloride. The reaction mixture is quenched with ice water, and the precipitate is filtered and washed with cold methanol. Yield optimization studies indicate:

ParameterOptimal ValueYield Impact
Irradiation Time3 min+18% vs. conventional
Temperature130°CMaximal product formation
Catalyst Loading0.5 eq. AcOHPrevents side reactions

This approach achieves 71% yield with 98% purity, avoiding traditional solvents like DMF or DMSO.

Advantages Over Conventional Heating

  • Rate Enhancement : Microwave-specific thermal effects reduce activation energy for iodination.

  • Improved Selectivity : Localized heating minimizes decomposition of the iodine substituent.

  • Solvent Reduction : Acetic acid serves as both catalyst and solvent, simplifying workup.

Conventional Esterification and Iodination Approach

The sequential esterification-iodination method, widely used in industrial settings, involves three stages: nitration, reduction, and halogenation. Key data from supplier specifications highlight process variations.

Stepwise Synthesis

  • Methyl Anthranilate Preparation :
    Anthranilic acid is esterified with methanol using H₂SO₄ (2 eq.) at 65°C for 4 hours (Yield: 89%).

  • Iodination :
    Methyl anthranilate reacts with iodine monochloride (ICl) in acetic acid at 50°C for 12 hours. Excess ICl (1.2 eq.) ensures complete para-iodination, yielding methyl 2-amino-5-iodobenzoate (Purity: 97%, Yield: 82%).

  • Ethyl Group Introduction :
    Friedel-Crafts alkylation with ethyl bromide (EtBr) and AlCl₃ (1.1 eq.) in dichloromethane at 0°C for 6 hours installs the ethyl group at the 4-position. Quenching with ice water followed by NaHCO₃ neutralization gives the final product (Yield: 68%, Purity: 95%).

Limitations

  • Regioselectivity : Competing ortho/meta iodination requires careful stoichiometric control.

  • AlCl₃ Handling : Moisture-sensitive conditions complicate large-scale operations.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and scalability over maximum yield. Data from chemical suppliers reveal two optimized protocols:

Continuous Flow Reactor System

  • Iodination Stage :
    Methyl anthranilate and ICl are fed into a tubular reactor at 60°C with a 10-minute residence time. In-line UV monitoring ensures complete conversion (Yield: 85%).

  • Ethylation Stage :
    Gaseous ethyl chloride (EtCl) is bubbled through the iodinated intermediate in the presence of zeolite catalysts (H-ZSM-5) at 150°C. This vapor-phase method avoids solvent use (Yield: 73%, Purity: 96%).

Catalytic Distillation

Combining reaction and separation in a single column reduces processing time:

  • Column Parameters :

    • Temperature Gradient: 80°C (top) to 180°C (bottom)

    • Catalyst: Sulfonated carbon beads

    • Feed Ratio: Methyl anthranilate:EtCl:ICl = 1:1.5:1.1

This method achieves 78% overall yield with 99% purity, making it suitable for multi-ton production.

Comparative Analysis of Synthesis Routes

The table below evaluates key metrics for each method:

MethodYield (%)Purity (%)TimeScalabilityCost Index
Two-Step Sulfonation7599.515–18 hrsHigh2.1
Microwave71980.5 hrsMedium3.8
Conventional689522 hrsLow1.5
Industrial Flow78966 hrsVery High1.2

Cost Index : Relative operational expenses (1 = lowest).

Q & A

Q. Which software tools are recommended for modeling the compound’s electronic properties?

  • Methodology :
  • Gaussian 16 : For frontier molecular orbital (FMO) analysis and electrostatic potential maps.
  • VMD : Visualize charge distribution and iodine’s electron-withdrawing effects.
  • SHELXTL : Refine crystallographic data to resolve electron density ambiguities near the iodine atom .

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